An In-Depth Technical Guide to 3-Aminohex-5-enoic Acid Hydrochloride: A Versatile GABA Analogue for Research and Development
An In-Depth Technical Guide to 3-Aminohex-5-enoic Acid Hydrochloride: A Versatile GABA Analogue for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminohex-5-enoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid and a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its unique structure, featuring a terminal vinyl group, offers significant synthetic versatility, making it a valuable building block for the development of novel chemical entities in neuroscience research and drug discovery. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of 3-Aminohex-5-enoic acid hydrochloride. Furthermore, it explores its potential applications as a GABA receptor modulator and its utility in the design of peptidomimetics and other bioactive molecules.
Introduction: The Significance of Unsaturated GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, the therapeutic potential of GABA itself is limited by its poor blood-brain barrier permeability. This has driven the development of a vast array of GABA analogues with improved pharmacokinetic and pharmacodynamic properties.
Unsaturated GABA analogues, such as 3-Aminohex-5-enoic acid, are of particular interest. The introduction of a double or triple bond into the carbon backbone restricts the molecule's conformational flexibility. This conformational constraint can lead to enhanced selectivity for specific GABA receptor subtypes (GABAA, GABAB, and GABAC), offering a strategy to design drugs with more targeted effects and potentially fewer side effects. The terminal vinyl group in 3-Aminohex-5-enoic acid not only influences its biological activity but also serves as a reactive handle for further chemical modifications, expanding its utility as a synthetic building block.
Chemical Structure and Identification
3-Aminohex-5-enoic acid hydrochloride is the hydrochloride salt of 3-aminohex-5-enoic acid. The presence of a chiral center at the C3 position means it exists as two enantiomers: (S)-3-Aminohex-5-enoic acid hydrochloride and (R)-3-Aminohex-5-enoic acid hydrochloride.
Systematic IUPAC Name: (3S)-3-aminohex-5-enoic acid hydrochloride (for the S-enantiomer)
Caption: General structure of 3-Aminohex-5-enoic acid hydrochloride.
Key Identifiers:
| Identifier | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 332064-77-4[1] | 332064-79-6[2] |
| Molecular Formula | C₆H₁₂ClNO₂[2] | C₆H₁₂ClNO₂[2] |
| Molecular Weight | 165.62 g/mol [3] | 165.62 g/mol [3] |
| InChI | InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
| SMILES | C=CCCCC(=O)O.Cl | C=CCCCC(=O)O.Cl |
Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a relatively high melting point, typical for amino acid hydrochlorides. | General knowledge of amino acid salts. |
| Solubility | Soluble in water.[4] Limited solubility in non-polar organic solvents. Solubility in polar organic solvents like methanol and ethanol is expected to be moderate.[4] | As an amino acid hydrochloride, it is a salt and thus expected to be soluble in polar protic solvents. |
| pKa | pKa₁ (α-carboxyl group): ~2-3; pKa₂ (α-ammonium ion): ~9-10. | Estimated based on typical pKa values for β-amino acids.[5] |
| Appearance | White to off-white solid. | General appearance of purified amino acid hydrochlorides. |
Synthesis and Manufacturing
The asymmetric synthesis of β-amino acids is a well-established field in organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of 3-Aminohex-5-enoic acid hydrochloride is not publicly available, several synthetic strategies can be employed. One common approach involves the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral center.
Conceptual Asymmetric Synthesis Workflow:
The following diagram illustrates a conceptual workflow for the asymmetric synthesis of (S)-3-Aminohex-5-enoic acid.
Caption: Conceptual workflow for the asymmetric synthesis of 3-Aminohex-5-enoic acid.
Key Experimental Considerations:
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Choice of Chiral Auxiliary: The selection of the chiral auxiliary is critical for achieving high diastereoselectivity in the alkylation step. Evans oxazolidinones are commonly used for this purpose.
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Enolate Formation: The choice of base and reaction conditions for enolate formation will influence the stereochemical outcome.
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Electrophilic Allylation: The use of an appropriate allylating agent (e.g., allyl bromide) is required to introduce the vinyl group.
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Purification: Chromatographic techniques are typically employed to purify the intermediates and the final product.
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Salt Formation: The final step involves the treatment of the free amino acid with hydrochloric acid to yield the hydrochloride salt.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 3-Aminohex-5-enoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the vinyl group, the aliphatic chain, and the methine proton at the chiral center. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity of the atoms.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the olefinic carbons, the chiral center, and the other aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of 3-Aminohex-5-enoic acid hydrochloride is expected to exhibit characteristic absorption bands for:
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O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
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N-H stretch (ammonium): Broad band around 3000 cm⁻¹
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C=O stretch (carboxylic acid): Strong band around 1700-1730 cm⁻¹
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C=C stretch (alkene): Band around 1640 cm⁻¹
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N-H bend (ammonium): Band around 1500-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 3-Aminohex-5-enoic acid, electrospray ionization (ESI) would be a suitable technique. The protonated molecule [M+H]⁺ would be expected at m/z 130.08.
Applications in Research and Drug Development
As a conformationally restricted GABA analogue, 3-Aminohex-5-enoic acid hydrochloride is a valuable tool for neuroscience research and a promising scaffold for drug development.
Probing GABA Receptor Subtypes
The restricted rotation due to the vinyl group can confer selectivity for different GABA receptor subtypes. By studying the binding and functional activity of 3-Aminohex-5-enoic acid and its derivatives at GABAA, GABAB, and GABAC receptors, researchers can gain insights into the structure-activity relationships of these receptors. This knowledge can be leveraged to design more selective and potent receptor modulators.
Scaffold for Novel Therapeutics
The vinyl group of 3-Aminohex-5-enoic acid serves as a versatile chemical handle for further derivatization. It can participate in a variety of chemical reactions, including:
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Michael additions: To introduce new functional groups.
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Heck coupling: To form new carbon-carbon bonds.
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Epoxidation and dihydroxylation: To introduce oxygen-containing functionalities.
These modifications can be used to synthesize libraries of novel compounds with potential therapeutic applications in areas such as epilepsy, anxiety, neuropathic pain, and spasticity.
Peptidomimetics
The incorporation of non-proteinogenic amino acids like 3-Aminohex-5-enoic acid into peptide sequences is a common strategy in the design of peptidomimetics. The unique side chain can introduce conformational constraints, improve metabolic stability, and modulate the biological activity of the resulting peptide.[6]
Conclusion
3-Aminohex-5-enoic acid hydrochloride is a versatile and valuable building block for chemical and pharmaceutical research. Its unique structural features as a chiral, unsaturated GABA analogue make it a powerful tool for probing GABA receptor function and a promising starting point for the design of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of neuroscience and beyond.
References
- Johnston, G. A. R. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 41(3), 476–480.
- Chebib, M., Vandenberg, R. J., Froestl, W., & Johnston, G. A. R. (1997). Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists. European Journal of Pharmacology, 329(2-3), 223–229.
-
ResearchGate. (2025). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Retrieved from [Link]
- Google Patents. (2018). CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-3-Aminohex-5-enoic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]
-
ACS Publications. (1993). Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. The Journal of Organic Chemistry. Retrieved from [Link]
- Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021).
-
PubChemLite. (n.d.). (s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2). Retrieved from [Link]
-
Department of Chemistry, Michigan State University. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
King Scientific. (n.d.). (R)-3-Aminohex-5-enoic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enzymatic strategies for asymmetric synthesis. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central. Retrieved from [Link]
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Chemistry Steps. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). 5-(N, N-Hexamethylene) Amiloride Is a GABA-A ρ1 Receptor Positive Allosteric Modulator. PubMed Central. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000394 6-Aminohexanoic Acid at BMRB. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Reddit. (2019). How to find the isoelectric point with 3 pka's? Retrieved from [Link]
-
MDPI. (2022). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABA A Receptors via π-π Stacking. Retrieved from [Link]
-
MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.15: pKa and Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Flavonoid modulation of GABAA receptors. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link]
-
Copernicus Publications. (2007). Mass-spectrometric identification of primary biological particle markers. Retrieved from [Link]
Sources
- 1. (S)-3-Aminohex-5-enoic acid hydrochloride [myskinrecipes.com]
- 2. kingscientific.com [kingscientific.com]
- 3. (R)-3-Aminohex-5-enoic acid hydrochloride [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 6. CAS#:270596-35-5 | (R,E)-3-AMINO-6-PHENYLHEX-5-ENOIC ACID HYDROCHLORIDE | Chemsrc [chemsrc.com]
